![molecular formula C14H25NO2 B1435136 Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone CAS No. 2098011-68-6](/img/structure/B1435136.png)
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Overview
Description
Synthesis Analysis
Piperidine-containing compounds, such as Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, are among the most important synthetic fragments for designing drugs . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone can be analyzed using X-ray diffraction . This method can provide insights into the conformational changes upon inhibitor binding .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is 239.35 g/mol.Scientific Research Applications
Synthesis of Biologically Active Piperidines
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone: serves as a precursor in the synthesis of various biologically active piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as they are present in more than twenty classes of drugs, including alkaloids .
Development of Anticancer Agents
Piperidine derivatives, including those derived from the compound , have shown promise in anticancer research. They are being explored for their potential to inhibit cancer cell growth and metastasis .
Antimicrobial and Antifungal Applications
The structural moiety of piperidine is significant in the design of antimicrobial and antifungal agents. Research indicates that compounds with the piperidine nucleus can be effective against a variety of microbial and fungal pathogens .
Analgesic and Anti-inflammatory Drugs
The piperidine core is also found in analgesic and anti-inflammatory drugs. Derivatives of Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone may be synthesized and tested for these pharmacological activities .
Antipsychotic Medications
Piperidine derivatives are key components in the production of antipsychotic drugs. The compound’s derivatives could be utilized in the synthesis of new medications aimed at treating psychiatric disorders .
Alzheimer’s Disease Research
The piperidine structure is being studied for its role in the development of drugs to treat Alzheimer’s disease. Compounds derived from Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone may contribute to this field by acting on relevant biological targets .
Mechanism of Action
Target of action
Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical pathways
Piperidine derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and piperidine derivatives are known to have diverse pharmacokinetic properties .
Result of action
Piperidine derivatives are known to have a wide range of biological activities .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone could be in these areas.
properties
IUPAC Name |
cyclohexyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-8-12-6-9-15(10-7-12)14(17)13-4-2-1-3-5-13/h12-13,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLHMEXMBRWSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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